5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine
Overview
Description
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activities
A study investigated the synthesis and insecticidal activities of hexahydroimidazo[1,2-a]pyridine derivatives. Compounds with an endo-conformation displayed significant insecticidal activities against cowpea aphid and armyworm, indicating the importance of conformation in their effectiveness (Shao et al., 2010).
Synthetic Methodology
Research on the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines using a novel one-pot domino ring-opening cyclization method was conducted. This method, which involves hydroarylation and hydroamination steps, demonstrates the potential for efficient synthesis of complex hexahydroimidazo derivatives (Pradhan et al., 2020).
Molecular Oxygen Hydroxylation
A study explored the reaction of O-Methylcaprolactim with α-amino acids, resulting in the production of hydroxylated derivatives of 5H-3-oxo-2,3,6,7,8,9-hexahydroimidazo[1,2-a]azepines. This research contributes to understanding the chemical reactions and structural elucidation of hydroxylated hexahydroimidazo derivatives (Campagna et al., 1990).
Novel Reversed Cyclonucleoside Analogues
The creation of novel reversed cyclonucleoside analogues, which are part of the 2,5-epoxyimidazo[1,5-a][1,3]diazocine and 5,8-epoxy[1,2,3]triazolo[1,5-a][1,3]diazocine systems, was achieved. These compounds have therapeutic potential and their molecular shape has been analyzed via molecular modeling (Ewing et al., 1999).
Antiproliferative Activity
A study synthesized new derivatives containing the polycyclic system 5,7:7,13-dimethanopyrazolo[3,4-b]pyrazolo[3',4':2,3]azepino[4,5-f]azocine. These molecules show structural complexity akin to biologically active natural products and exhibit in vitro antiproliferative activity against various human cancer cell lines (Maggio et al., 2014).
Future Directions
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-7-11-8-6-10-9(11)5-3-1/h6,8H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPJWWZCVPDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C=CN=C2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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